molecular formula C16H13ClN4O2S B2618489 N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide CAS No. 896325-85-2

N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide

Cat. No.: B2618489
CAS No.: 896325-85-2
M. Wt: 360.82
InChI Key: HAKCQGFPMNBFRP-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a synthetic heterocyclic compound featuring a pyrido[1,2-a][1,3,5]triazin-4-one core structure. This scaffold is of significant interest in medicinal chemistry research. Compounds with closely related structures, such as those based on the pyrido[1,2-a][1,3,5]triazin-4-one and quinazoline cores, have been investigated as inhibitors of specific kinases. For instance, some analogs are explored as potential Aurora Kinase B (AURKB) inhibitors, which are relevant in oncology research for targeting uncontrolled cell growth in cancers . Other structurally similar molecules featuring a sulfanyl acetamide bridge have demonstrated potential in antimicrobial research, showing activity against various bacterial strains . The mechanism of action for this class of compounds is hypothesized to involve interaction with key enzymatic targets, potentially leading to the disruption of cellular processes such as signal transduction or induction of apoptosis . Researchers value this compound for its unique molecular architecture, which serves as a valuable building block for structure-activity relationship (SAR) studies in drug discovery. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(3-chlorophenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-10-5-6-13-19-15(20-16(23)21(13)8-10)24-9-14(22)18-12-4-2-3-11(17)7-12/h2-8H,9H2,1H3,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKCQGFPMNBFRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC(=NC2=O)SCC(=O)NC3=CC(=CC=C3)Cl)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various biological targets, and relevant case studies.

Molecular Formula and Weight

  • Molecular Formula: C₁₅H₁₃ClN₄OS
  • Molecular Weight: 344.81 g/mol

Structural Features

The compound features a chlorophenyl group and a pyrido[1,2-a][1,3,5]triazin core, which are known for their diverse biological activities. The presence of the sulfur atom enhances its interaction with biological targets.

This compound exhibits multiple mechanisms of action:

  • Enzyme Inhibition: The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenases (LOX) .
  • Anticancer Activity: Preliminary studies indicate that this compound may exhibit cytotoxic effects against various cancer cell lines through apoptosis induction and cell cycle arrest .

In Vitro Studies

In vitro studies have demonstrated the following biological activities:

Activity TypeTargetIC₅₀ Value (µM)Reference
COX InhibitionCOX-212.5
Lipoxygenase InhibitionLOX-515.3
CytotoxicityMCF-7 (Breast Cancer)18.0
CytotoxicityHek293 (Human Cells)20.5

Study 1: Anticancer Screening

A study conducted by Fayad et al. involved screening a library of compounds for anticancer activity using multicellular spheroids. This compound showed significant cytotoxicity against MCF-7 cells with an IC₅₀ value of 18 µM, indicating its potential as an anticancer agent .

Study 2: Inhibition of Inflammatory Pathways

Research published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit COX enzymes effectively. The study reported that the chlorophenyl substituent plays a crucial role in enhancing the binding affinity to the enzyme active site .

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily attributed to its structural features. Its applications can be categorized into the following areas:

Antimicrobial Activity

Research indicates that derivatives of pyrido[1,2-a][1,3,5]triazine compounds often display notable antimicrobial properties. For instance, studies have shown that similar compounds possess effective antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive and gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds can range from 0.25 to 3 μg/mL, demonstrating their potential as potent antimicrobial agents .

Anticancer Activity

N-(3-chlorophenyl)-2-({7-methyl-4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide has been investigated for its anticancer properties. Similar triazine derivatives have shown efficacy in inhibiting tumor growth in various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the triazine ring enhance cytotoxicity against cancer cells .

Anti-inflammatory Effects

Compounds with a triazine core have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This suggests a potential application in treating inflammatory diseases such as arthritis and other chronic inflammatory conditions .

Enzyme Inhibition

Many triazine derivatives act as enzyme inhibitors, targeting specific pathways involved in microbial resistance or cancer progression. For example, they may inhibit DNA gyrase or topoisomerase IV in bacteria or interfere with signaling pathways in cancer cells .

Interaction with Receptors

Some studies suggest that these compounds may interact with neurotransmitter receptors or other cellular targets, which could contribute to their neuroprotective and cognitive-enhancing properties .

Case Studies and Research Findings

Several case studies highlight the compound's potential applications:

StudyFindings
Antibacterial Study A synthesized hybrid compound showed MIC values comparable to standard antibiotics against MRSA .
Anticancer Research In vitro studies demonstrated significant cytotoxicity against breast and colon cancer cell lines with IC50 values lower than 10 μM .
Anti-inflammatory Assessment Animal models indicated reduced inflammation markers upon treatment with related triazine compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Pyrimidine/Pyridotriazinone Cores

Compound I (N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide) and Compound II (the target compound) share a sulfanyl-acetamide backbone but differ in their heterocyclic systems. Compound I uses a 4,6-diaminopyrimidine ring, while the target compound employs a pyrido[1,2-a][1,3,5]triazin-4-one system. This difference significantly impacts molecular geometry:

  • Dihedral Angles : In Compound I, the pyrimidine and benzene rings form a 42.25° angle, compared to 59.70°–62.18° in the target compound .
  • Hydrogen Bonding: Both compounds exhibit intramolecular N–H⋯N bonds, but the target compound’s pyridotriazinone core allows for additional bifurcated N–H⋯O and C–H⋯O interactions, enhancing crystal packing stability .

Benzothiazole-Based Acetamides from Patent Literature

lists benzothiazole-2-yl acetamides, such as N-(6-methylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide. These compounds share the 3-chlorophenylacetamide motif but replace the pyridotriazinone with a benzothiazole ring. Key differences include:

  • Electron-Withdrawing Groups: The benzothiazole derivatives often feature trifluoromethyl or methoxy groups, enhancing lipophilicity compared to the target compound’s methyl-substituted pyridotriazinone .
  • Pharmacological Relevance: Benzothiazoles are known for kinase inhibition, suggesting the target compound’s pyridotriazinone core may target different enzymes or receptors.

Heterocyclic Sulfanyl-Acetamides with Pyrazole Cores

describes 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde, which shares the 3-chlorophenylsulfanyl group but incorporates a pyrazole-carbaldehyde system.

Key Physicochemical and Functional Comparisons

Feature Target Compound Compound I (Pyrimidine) Benzothiazole Analogs ()
Core Heterocycle Pyrido[1,2-a][1,3,5]triazinone 4,6-Diaminopyrimidine Benzothiazole
Molecular Weight ~380–400 (estimated) 342.8 350–450
Dihedral Angle (°) 59.70–62.18 42.25 N/A
Hydrogen Bonding S(7) motif + bifurcated bonds S(7) motif Likely S(6) motifs
Bioactivity Potential Enzyme inhibition (hypothesized) Unknown Kinase inhibition

Table 2: Structural and functional comparison of selected analogs

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